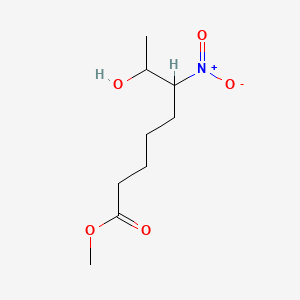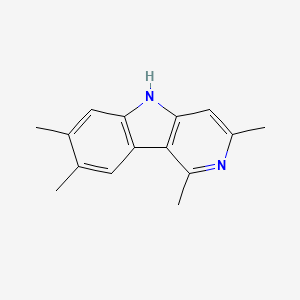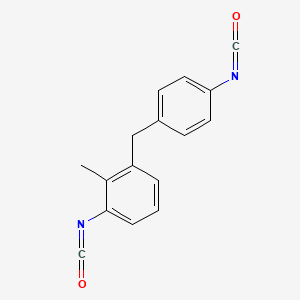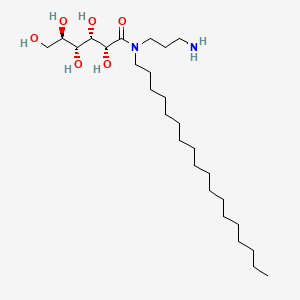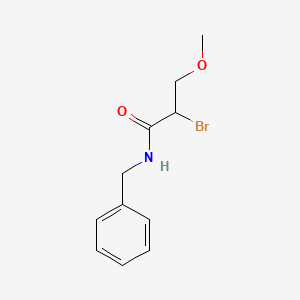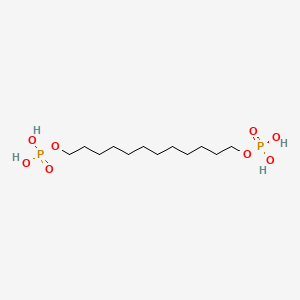
(Bis(2-hydroxypropyl)amino)-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-hydroxypropyl)amino)-o-cresol is an organic compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two hydroxypropyl groups attached to an amino group, which is further connected to an o-cresol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Bis(2-hydroxypropyl)amino)-o-cresol typically involves the reaction of o-cresol with bis(2-hydroxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly at the aromatic ring, leading to the formation of substituted cresols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted cresols .
Aplicaciones Científicas De Investigación
(Bis(2-hydroxypropyl)amino)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of (Bis(2-hydroxypropyl)amino)-o-cresol involves its interaction with reactive oxygen species (ROS). The compound can scavenge free radicals, thereby reducing oxidative stress. It also interacts with various enzymes and proteins, modulating their activity and contributing to its antioxidant effects .
Comparación Con Compuestos Similares
(Bis(2-hydroxypropyl)amino)ethylbenzene: Similar in structure but with an ethylbenzene moiety instead of o-cresol.
(Bis(2-hydroxypropyl)amino)phenol: Contains a phenol group instead of o-cresol.
Uniqueness: (Bis(2-hydroxypropyl)amino)-o-cresol is unique due to its specific combination of hydroxypropyl groups and o-cresol moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93981-17-0 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-[bis(2-hydroxypropyl)amino]-2-methylphenol |
InChI |
InChI=1S/C13H21NO3/c1-9(15)7-14(8-10(2)16)12-5-4-6-13(17)11(12)3/h4-6,9-10,15-17H,7-8H2,1-3H3 |
Clave InChI |
GNSQRKVWTFNFIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)N(CC(C)O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


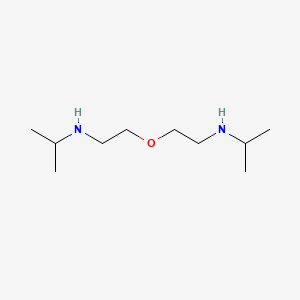
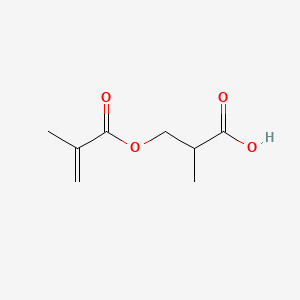
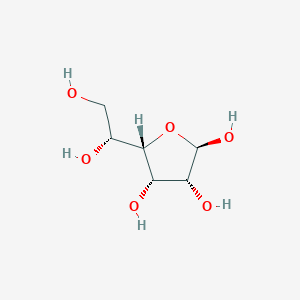
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

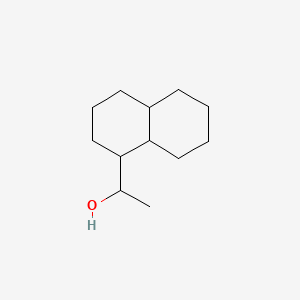
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
